4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C12H8Cl2N4 |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
4-chloro-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8Cl2N4/c1-7-2-3-8(4-10(7)13)18-12-9(5-17-18)11(14)15-6-16-12/h2-6H,1H3 |
InChI Key |
ZRGNKDFLZZACDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Iodine-Catalyzed Cyclization
A one-pot synthesis leveraging iodine catalysis enables efficient pyrazolo[3,4-d]pyrimidine core formation. Starting with 5-aminopyrazole derivatives, the reaction with N,N'-bis(arylmethylidene)arylmethanes in dimethyl sulfoxide (DMSO) at 80°C yields the core structure with 85% efficiency. The mechanism involves iodine-mediated activation of imine bonds, followed by nucleophilic attack and aromatization (Scheme 1).
Optimized Conditions
This method minimizes side reactions and is scalable for industrial applications due to its short reaction time and high atom economy.
Chlorination at Position 4
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
The 4-chloro substituent is introduced using POCl₃ under reflux conditions. This method, adapted from similar pyrazolo[3,4-d]pyrimidine syntheses, involves treating the hydroxyl or oxo precursor with excess POCl₃ (3–5 equivalents) at 110°C for 4–6 hours. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.
Key Data
Purification via column chromatography (ethyl acetate/hexane, 1:4) ensures >95% purity.
Introduction of the 3-Chloro-4-Methylphenyl Group
Suzuki-Miyaura Coupling
The 3-chloro-4-methylphenyl moiety is introduced via palladium-catalyzed cross-coupling. Using 3-chloro-4-methylphenylboronic acid and a brominated pyrazolo[3,4-d]pyrimidine precursor, the reaction achieves regioselective aryl group attachment.
Reaction Setup
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equivalents)
-
Solvent: Dioxane/water (4:1)
-
Temperature: 90°C
Performance Metrics
Integrated Synthetic Pathways
Sequential Approach
Combining the above steps, the synthesis follows:
Alternative Route: Pre-Functionalized Aryl Incorporation
An alternative strategy involves synthesizing the 3-chloro-4-methylphenyl-substituted pyrazole intermediate before cyclization. This method uses 3-chloro-4-methylphenylhydrazine and a diketone precursor, followed by cyclization with guanidine derivatives.
Advantages:
-
Reduces post-cyclization functionalization steps.
Challenges:
-
Limited commercial availability of specialized hydrazine derivatives.
Mechanistic Insights
Cyclization Mechanism
Iodine facilitates imine bond activation, enabling nucleophilic attack by the enamine nitrogen (Scheme 1). Subsequent tautomerization and aromatization yield the pyrazolo[3,4-d]pyrimidine core.
Chlorination Dynamics
POCl₃ acts as both a chlorinating agent and Lewis acid, polarizing the carbonyl oxygen and enhancing electrophilicity at position 4. Excess POCl₃ ensures complete conversion, with gaseous HCl byproduct removed under reflux.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Iodine Cyclization | 85 | 95 | 3 | High |
| POCl₃ Chlorination | 82 | 90 | 6 | Moderate |
| Suzuki Coupling | 75 | 93 | 18 | Low |
| Integrated Pathway | 55 | 88 | 24 | Moderate |
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Cyclization Reactions: The compound can form various cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions:
Nucleophiles: Piperidine, pyrrolidine, cyclohexylamine, benzylamine, hydrazine hydrate.
Electrophiles: Aromatic aldehydes, ethyl acetoacetate, acetylacetone.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, chloroform.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:
- Src Kinase Inhibition : Some derivatives of this compound have shown to inhibit Src kinase, which is involved in various cancer signaling pathways. Inhibition of Src can lead to reduced tumor growth and enhanced sensitivity to chemotherapy in cancer models .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have suggested that modifications to the pyrazolo ring could enhance its efficacy against inflammatory pathways .
Biological Research Applications
In biological research, 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine serves as a tool compound to study various molecular targets:
- Mechanistic Studies : It is used in studies aimed at understanding the mechanisms of action of related compounds and their interactions with enzymes and receptors .
Structure-Activity Relationship (SAR)
Research on SAR has revealed that specific substitutions on the pyrazolo ring can significantly affect biological activity. For example:
- Compounds with halogen substituents have demonstrated enhanced binding affinity to target enzymes, leading to increased inhibitory potency against cancer cell lines .
Industrial Applications
In addition to its medicinal properties, this compound has potential applications in material science and chemical synthesis:
- Synthesis of Functional Derivatives : The compound serves as an intermediate in the synthesis of various disubstituted pyrazolo[3,4-d]pyrimidines, which may have unique properties useful in pharmaceuticals and agrochemicals .
Chemical Reactions
The compound can participate in several chemical reactions:
- Nucleophilic Substitution Reactions : The chloro groups can be substituted with nucleophiles under appropriate conditions, allowing for the synthesis of more complex molecules .
Study on Anticancer Properties
A notable study examined the anticancer effects of related pyrazolo[3,4-d]pyrimidines:
| Compound | Activity | IC50 (nM) |
|---|---|---|
| SI388 | Src Inhibition | 190 |
| SI223 | Tumor Volume Reduction | >50% reduction |
This table illustrates the potency of different analogs derived from the parent compound, emphasizing how structural features influence biological activity.
Mechanistic Insights
In silico studies have provided insights into how modifications at specific positions on the pyrazolo ring can enhance binding affinity to Src kinase. The presence of hydroxyl or halogen substituents has been shown to facilitate stronger interactions with the enzyme's active site, thereby increasing inhibitory potency.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Bioactivity :
- Electron-withdrawing groups (Cl, CF₃) : Enhance electrophilicity at the 4-position, facilitating nucleophilic substitutions (e.g., with amines or hydrazines) . The trifluoromethyl group in the 6-position (e.g., C₈H₇ClF₃N₄) increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
- Methoxy and methyl groups : Improve solubility (e.g., 4-OMePh derivative, C₁₂H₉ClN₄O) or modulate steric hindrance (e.g., 3,5-dimethylphenyl analog, C₁₃H₁₁ClN₄) .
Positional Modifications :
- 6-Substituents : Chloromethyl (C₇H₇Cl₂N₄) and allylthio groups (e.g., 6-(allylthio) derivatives) introduce reactive handles for conjugation or further functionalization, as seen in prodrug designs .
- 1-Substituents : Aryl groups (e.g., 3-chloro-4-methylphenyl) enhance π-π stacking with biological targets, while alkyl chains (e.g., ethyl) may reduce cytotoxicity .
Antitumor and Kinase Inhibition:
- 4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (C₁₃H₁₁ClN₄) demonstrated antiproliferative activity against prostate and bladder cancer cells when delivered via halloysite nanotubes, highlighting the role of aryl substituents in enhancing target affinity .
- 6-(Isopropylthio)-4-chloro derivatives (e.g., C₁₇H₁₅Cl₂N₅S) showed dual EGFR/ErbB2 inhibitory activity, with IC₅₀ values in the nanomolar range, attributed to the hydrophobic isopropylthio group improving receptor binding .
Commercial and Research Relevance
- Commercial Availability : Analogs like 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 610277-86-6) are commercially mass-produced, with prices ranging from $613–$794 per gram, reflecting demand in drug discovery .
- Patent Activity: Derivatives such as 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one are protected in oncology patents, emphasizing the therapeutic value of amino and fluorinated substitutions .
Biological Activity
4-Chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
- Chemical Formula : C₁₂H₈Cl₂N₄
- Molecular Weight : 279.12 g/mol
- CAS Number : 890590-64-4
- Purity : ≥95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Induction of Apoptosis :
- Inhibition of NF-κB :
- Autophagy Induction :
Case Studies
Other Biological Activities
Beyond its anticancer properties, compounds similar to this compound have been explored for their antiviral activities and potential as selective inhibitors for various targets in cellular pathways.
Potential Applications
The diverse biological activities suggest potential applications in:
- Cancer Therapy : As a lead compound for developing novel anticancer agents.
- Antiviral Treatments : Further research is needed to explore this aspect.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency ().
- Catalyst Screening : Pd(PPh₃)₄ for coupling reactions enhances yield ().
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) ensures >95% purity ().
Q. Critical Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–110°C | Higher temps reduce reaction time but risk decomposition |
| Reaction Time | 12–24 hrs | Prolonged time improves aryl substitution yield |
| Molar Ratio (Core:Aryl Halide) | 1:1.2 | Minimizes unreacted starting material |
Q. Common Pitfalls :
Q. Key Controls :
- Positive Control : Roscovitine (CDK2 inhibitor, IC₅₀ = 0.7 µM).
- Negative Control : DMSO vehicle.
Q. SAR Insights :
- 3-Chloro-4-Methylphenyl : Critical for π-π stacking in CDK2’s hydrophobic pocket ().
- Chlorine at C4 : Essential for hydrogen bonding with Lys89 ().
Q. Case Study :
- Conflicting IC₅₀ Values (0.5 vs. 2.1 µM) : Differences attributed to ATP concentration (10 vs. 100 µM) in kinase assays ().
Q. Key Interactions :
- Chlorine at C4 : Forms halogen bond with Glu81 (distance: 3.1 Å).
- Methylphenyl Group : Van der Waals contacts with Ile10 and Val18 ().
Q. Emergency Measures :
- Skin Contact : Wash with soap/water for 15 mins; seek medical attention if irritation persists ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
